

ONO-8590580: A Technical Guide to its Discovery and Synthesis Pathway

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Compound of Interest

Compound Name: ONO-8590580

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Abstract

ONO-8590580 is a novel, orally bioavailable and selective negative allosteric modulator (NAM) of the GABAA α 5 receptor.[1][2][3] GABAergic signaling, particularly through α 5 subunit-containing GABAA receptors which are highly expressed in the hippocampus, plays a crucial role in cognitive processes.[1][4] Enhanced GABAergic function is associated with cognitive deficits observed in conditions like Alzheimer's disease.[5] **ONO-8590580** represents a promising therapeutic strategy for cognitive enhancement by selectively dampening the inhibitory tone in brain regions critical for learning and memory. This document provides a comprehensive overview of the discovery, synthesis pathway, and preclinical characterization of **ONO-8590580**.

Discovery and Lead Optimization

The discovery of **ONO-8590580** stemmed from a lead optimization program aimed at identifying a potent and selective GABAA α 5 NAM with favorable pharmacokinetic properties.[2] The initial lead compound, while demonstrating activity, suffered from metabolic instability. Through systematic structure-activity relationship (SAR) studies, researchers focused on modifying the compound to improve its metabolic profile, functional selectivity, and absorption, distribution, metabolism, and excretion (ADME) properties.[2] This iterative process of chemical synthesis and biological testing culminated in the identification of **ONO-8590580**, a molecule

with high binding affinity for the GABA α 5 receptor, potent negative allosteric modulatory activity, and good subtype selectivity.[4]

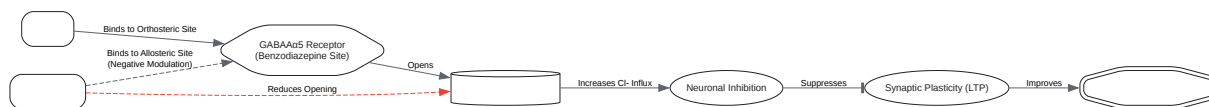
Synthesis Pathway

The chemical synthesis of **ONO-8590580**, scientifically known as 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, involves a multi-step process. The core of the molecule is a substituted benzimidazole ring, which is functionalized with a cyclopropylmethyl group, a fluorine atom, a methyl group, and an amino group linked to a substituted pyridine ring. The synthesis strategy focuses on the sequential construction of these key structural features.

While the specific, step-by-step synthesis protocol with reaction conditions and yields is detailed in the specialized chemical literature (see Bioorg Med Chem Lett. 2020 Nov 15;30(22):127536), a generalized pathway can be inferred based on common organic synthesis methodologies for similar heterocyclic compounds. The synthesis would likely involve the formation of the benzimidazole core, followed by N-alkylation with cyclopropylmethyl bromide, and a coupling reaction (such as a Buchwald-Hartwig amination) to connect the benzimidazole and pyridine moieties.

Mechanism of Action and Signaling Pathway

ONO-8590580 acts as a negative allosteric modulator at the benzodiazepine binding site of GABA α receptors containing the α 5 subunit.[1][4][5] Unlike competitive antagonists that directly block the GABA binding site, NAMs like **ONO-8590580** bind to a different site on the receptor complex and reduce the ability of GABA to open the chloride channel. This selective reduction of GABAergic inhibition in the hippocampus is thought to be the primary mechanism underlying its pro-cognitive effects. Specifically, by reducing the tonic inhibition mediated by GABA α 5 receptors, **ONO-8590580** is believed to enhance synaptic plasticity, a cellular mechanism crucial for learning and memory. One key measure of synaptic plasticity is long-term potentiation (LTP), and **ONO-8590580** has been shown to augment tetanus-induced LTP in rat hippocampal slices.[1][4]



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Diagram 1: ONO-8590580 Signaling Pathway

Quantitative Data Summary

The preclinical development of **ONO-8590580** has generated significant quantitative data supporting its potency, selectivity, and in vivo efficacy.

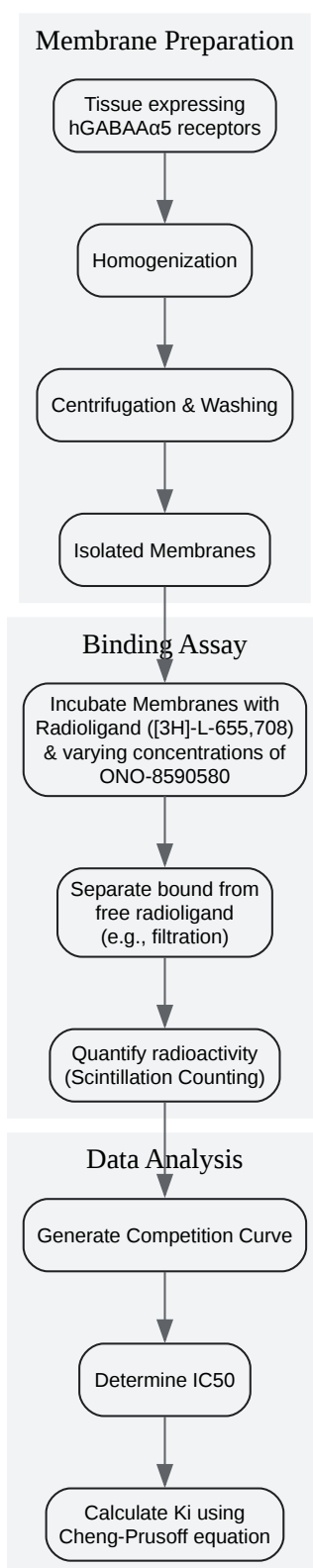
Parameter	Value	Species/System	Reference
Binding Affinity (K _i)	7.9 nM	Recombinant human α 5-containing GABAA receptors	[4][5]
Functional Activity (EC ₅₀)	1.1 nM	GABA-induced Cl ⁻ channel activity	[4][5]
Maximal Inhibition	44.4%	GABA-induced Cl ⁻ channel activity	[4][5]
Hippocampal Occupancy	40-90%	Rat (in vivo)	[1][4][5]
LTP Enhancement	Significant augmentation at 300 nM	Rat hippocampal slices	[1][4]
Passive Avoidance Test	Significant prevention of MK-801-induced memory deficit (3-20 mg/kg, p.o.)	Rat	[1][4]
8-Arm Radial Maze Test	Effective in improving cognitive deficit induced by scopolamine and MK-801 (20 mg/kg, p.o.)	Rat	[1][4]

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in the preclinical evaluation of **ONO-8590580**.

GABAA α 5 Radioligand Binding Assay

This assay is performed to determine the binding affinity (K_i) of **ONO-8590580** for the GABAA α 5 receptor.



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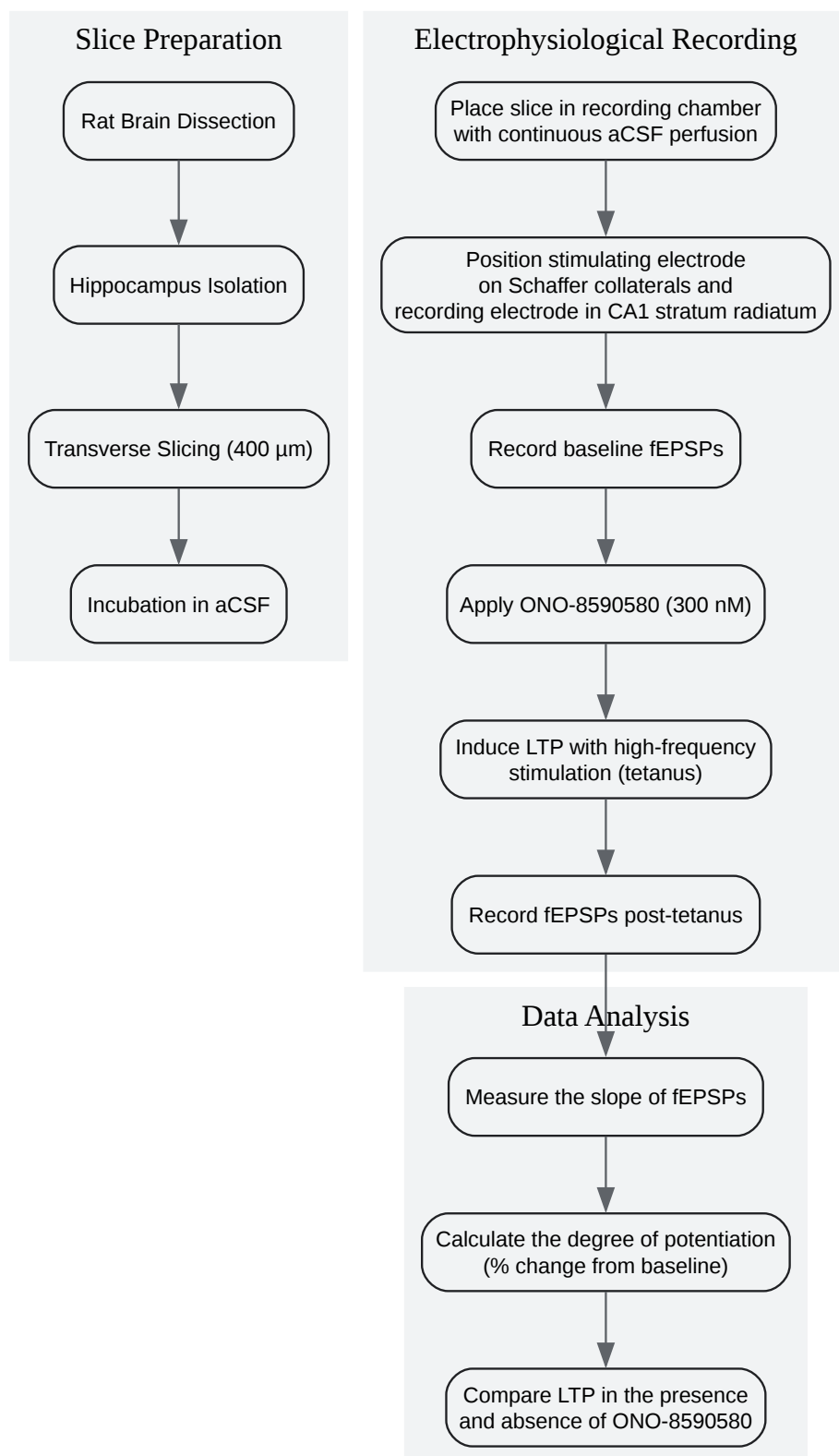
Diagram 2: Radioligand Binding Assay Workflow

Methodology:

- **Membrane Preparation:** Cell membranes expressing recombinant human GABA α 5 receptors are prepared.
- **Competitive Binding:** A constant concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site of GABA α 5 receptors (e.g., [3H]-L-655,708) is incubated with the membranes in the presence of varying concentrations of **ONO-8590580**.
- **Separation and Quantification:** The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.
- **Data Analysis:** The data is used to generate a competition curve, from which the IC₅₀ (the concentration of **ONO-8590580** that displaces 50% of the radioligand) is determined. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This electrophysiological experiment assesses the effect of **ONO-8590580** on synaptic plasticity.



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Diagram 3: LTP Experimental Workflow

Methodology:

- **Slice Preparation:** Transverse slices of the rat hippocampus are prepared and maintained in artificial cerebrospinal fluid (aCSF).
- **Electrophysiology:** A stimulating electrode is placed to activate the Schaffer collateral pathway, and a recording electrode measures the field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
- **LTP Induction:** After establishing a stable baseline of synaptic transmission, LTP is induced by a high-frequency train of electrical stimuli (tetanus).
- **Drug Application:** The experiment is performed in the presence and absence of **ONO-8590580** (300 nM) to assess its effect on the magnitude and duration of LTP.

In Vivo Cognitive Behavioral Tests

This test evaluates the effect of **ONO-8590580** on learning and memory in an aversive situation.

Methodology:

- **Apparatus:** A two-chambered box with a light and a dark compartment separated by a door.
- **Training:** A rat is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
- **Testing:** 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
- **Drug Administration:** **ONO-8590580** is administered orally before the training session to assess its ability to prevent memory deficits induced by agents like MK-801.

This test assesses spatial working and reference memory.

Methodology:

- Apparatus: A maze with a central platform and eight arms radiating outwards. Some arms are baited with a food reward.
- Procedure: A food-deprived rat is placed in the center of the maze and allowed to explore the arms to find the food.
- Memory Assessment: Working memory is assessed by the ability of the rat to avoid re-entering arms it has already visited in a single trial. Reference memory is evaluated by the ability to learn which arms are never baited.
- Drug Administration: **ONO-8590580** is administered before the test to evaluate its effect on improving cognitive deficits induced by scopolamine or MK-801.

Conclusion

ONO-8590580 is a potent and selective GABA α 5 negative allosteric modulator that has demonstrated pro-cognitive effects in preclinical models. Its ability to enhance synaptic plasticity and improve performance in learning and memory tasks suggests its potential as a therapeutic agent for cognitive disorders. The data summarized in this guide provides a strong rationale for the continued investigation of **ONO-8590580** in clinical settings.

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